8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions to form the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of high-throughput reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents such as sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the development of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering downstream effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-3-trifluoromethyl-5-methyl-1-aza-7,8-dioxabicyclo[3.2.1]octan-3-ol
- 6-Methyl-6-azabicyclo[3.2.1]octan-3-one
Uniqueness
Compared to similar compounds, 8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine stands out due to its specific trifluoromethyl group, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring high lipophilicity and metabolic stability .
Properties
Molecular Formula |
C9H15F3N2 |
---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
8-methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C9H15F3N2/c1-14-6-2-3-7(14)5-8(13,4-6)9(10,11)12/h6-7H,2-5,13H2,1H3 |
InChI Key |
IUBSYSDDJKSNDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.